2-[(3,5-Dichlorophenyl)amino]-2'-(4-ethylpiperazin-1-YL)-4'-methyl-1,6-dihydro-[4,5'-bipyrimidin]-6-one
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Overview
Description
2-[(3,5-Dichlorophenyl)amino]-2’-(4-ethylpiperazin-1-YL)-4’-methyl-1,6-dihydro-[4,5’-bipyrimidin]-6-one is a complex organic compound that belongs to the class of bipyrimidin derivatives. This compound is characterized by its unique structure, which includes a dichlorophenyl group, an ethylpiperazinyl group, and a bipyrimidin core. It has garnered interest in various fields due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dichlorophenyl)amino]-2’-(4-ethylpiperazin-1-YL)-4’-methyl-1,6-dihydro-[4,5’-bipyrimidin]-6-one typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,5-dichloroaniline with a suitable bipyrimidin precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures. The intermediate product is then further reacted with 4-ethylpiperazine to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dichlorophenyl)amino]-2’-(4-ethylpiperazin-1-YL)-4’-methyl-1,6-dihydro-[4,5’-bipyrimidin]-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Amines in the presence of a base like triethylamine at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted bipyrimidin derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dichlorophenyl)amino]-2’-(4-ethylpiperazin-1-YL)-4’-methyl-1,6-dihydro-[4,5’-bipyrimidin]-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
2-[(3,5-Dichlorophenyl)amino]-4’-methyl-1,6-dihydro-[4,5’-bipyrimidin]-6-one: Lacks the ethylpiperazinyl group.
2-[(3,5-Dichlorophenyl)amino]-2’-(4-methylpiperazin-1-YL)-4’-methyl-1,6-dihydro-[4,5’-bipyrimidin]-6-one: Contains a methylpiperazinyl group instead of an ethylpiperazinyl group.
Uniqueness
The presence of the ethylpiperazinyl group in 2-[(3,5-Dichlorophenyl)amino]-2’-(4-ethylpiperazin-1-YL)-4’-methyl-1,6-dihydro-[4,5’-bipyrimidin]-6-one distinguishes it from similar compounds, potentially enhancing its biological activity and specificity. This unique structural feature may contribute to its distinct pharmacological profile and therapeutic potential.
Properties
Molecular Formula |
C21H23Cl2N7O |
---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
2-(3,5-dichloroanilino)-4-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H23Cl2N7O/c1-3-29-4-6-30(7-5-29)21-24-12-17(13(2)25-21)18-11-19(31)28-20(27-18)26-16-9-14(22)8-15(23)10-16/h8-12H,3-7H2,1-2H3,(H2,26,27,28,31) |
InChI Key |
VNALZMBFUSIKPN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C(=N2)C)C3=CC(=O)NC(=N3)NC4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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